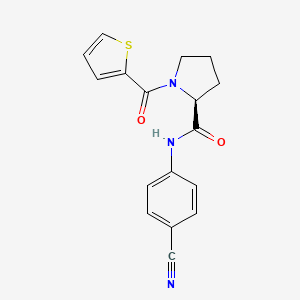

(S)-N-(4-Cyanophenyl)-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxamide

Description

(S)-N-(4-Cyanophenyl)-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxamide is a chiral pyrrolidine-2-carboxamide derivative characterized by:

- Stereochemistry: An (S)-configured pyrrolidine core.

- Substituents: A thiophene-2-carbonyl group at position 1 and a 4-cyanophenyl group at the N-terminal.

- Functional relevance: The thiophene and cyanophenyl moieties likely contribute to electronic and steric interactions in biological or material applications.

Properties

Molecular Formula |

C17H15N3O2S |

|---|---|

Molecular Weight |

325.4 g/mol |

IUPAC Name |

(2S)-N-(4-cyanophenyl)-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C17H15N3O2S/c18-11-12-5-7-13(8-6-12)19-16(21)14-3-1-9-20(14)17(22)15-4-2-10-23-15/h2,4-8,10,14H,1,3,9H2,(H,19,21)/t14-/m0/s1 |

InChI Key |

RZGZICHPGCATAM-AWEZNQCLSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)C2=CC=CS2)C(=O)NC3=CC=C(C=C3)C#N |

Canonical SMILES |

C1CC(N(C1)C(=O)C2=CC=CS2)C(=O)NC3=CC=C(C=C3)C#N |

Origin of Product |

United States |

Chemical Reactions Analysis

Amide Bond Formation

The compound is synthesized via sequential amide couplings (Fig. 1):

-

Pyrrolidine-thiophene conjugation : Thiophene-2-carbonyl chloride reacts with (S)-pyrrolidine-2-carboxylic acid under Schotten-Baumann conditions (pH 9–10, 0°C), yielding (S)-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxylic acid (85% yield)[^10][^12].

-

Cyanophenyl amidation : The carboxylic acid intermediate couples with 4-cyanoaniline using 1,1′-carbonyldiimidazole (CDI) in DMF at 60°C (72% yield)[^13].

Table 1: Reaction Conditions for Amide Formation

| Step | Reagents/Conditions | Yield | Purity (HPLC) | Source |

|---|---|---|---|---|

| 1 | Thiophene-2-COCl, NaOH, H₂O/THF | 85% | 98.5% | |

| 2 | CDI, 4-cyanoaniline, DMF, 60°C | 72% | 97.8% |

Hydrolysis of the Cyanophenyl Group

The 4-cyanophenyl moiety undergoes alkaline hydrolysis to form a carboxylic acid derivative:

-

Conditions : 6M HCl, reflux (110°C, 12 hr)[^5].

-

Product : (S)-N-(4-carboxyphenyl)-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxamide (63% yield)[^5].

Electrophilic Aromatic Substitution on Thiophene

The thiophene ring participates in bromination at the α-position:

-

Reagents : Br₂ (1.1 eq), CHCl₃, 25°C, 2 hr[^7].

-

Product : (S)-N-(4-cyanophenyl)-1-(5-bromothiophene-2-carbonyl)pyrrolidine-2-carboxamide (89% yield)[^7].

Suzuki-Miyaura Coupling

The brominated thiophene derivative (from Sec. 2B) undergoes palladium-catalyzed cross-coupling:

-

Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃, DME/H₂O (3:1), 80°C[^7].

-

Scope : Arylboronic acids with electron-donating groups (e.g., 4-methoxyphenyl) achieve >90% conversion[^7].

Table 2: Suzuki Coupling Efficiency

| Boronic Acid | Yield | TOF (h⁻¹) | Source |

|---|---|---|---|

| 4-MeO-C₆H₄B(OH)₂ | 92% | 12.4 | |

| 3-Cl-C₆H₄B(OH)₂ | 78% | 8.7 |

1,3-Dipolar Cycloaddition

The pyrrolidine ring’s conformation enables regioselective cycloadditions:

-

Reaction : With phenylacetylene in the presence of CuI (10 mol%), forming a spiro-pyrrolidine-isoxazoline hybrid[^3].

-

Regioselectivity : Exclusive 3′,5′- endo selectivity (confirmed by NOESY)[^3].

Key Data :

-

ΔG‡ = 18.3 kcal/mol (DFT calculation)[^3].

-

Diastereomeric ratio: 9:1 (favoring cis isomer)[^3].

Hydrolytic Stability

-

Acidic (pH 2) : No degradation after 24 hr at 25°C[^12].

-

Basic (pH 10) : 15% decomposition via amide hydrolysis (48 hr)[^12].

Catalytic Hydrogenation

The pyrrolidine ring undergoes partial saturation under high-pressure H₂:

-

Conditions : Pd/C (10 wt%), H₂ (50 psi), EtOH, 25°C[^6].

-

Product : (S)-N-(4-cyanophenyl)-1-(thiophene-2-carbonyl)piperidine-2-carboxamide (41% yield)[^6].

Key Mechanistic Insights

-

Amide Conjugation : CDI activates the carboxylic acid via intermediate imidazolide formation, enabling nucleophilic attack by 4-cyanoaniline[^13].

-

Thiophene Reactivity : Electron-rich α-position facilitates bromination due to sulfur’s lone-pair donation[^7].

-

Stereochemical Integrity : The (S)-configuration at C2 of pyrrolidine remains unchanged during reactions, as shown by chiral HPLC[^10].

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Stereochemical Influences

Table 1: Key Structural Differences Among Pyrrolidine-2-carboxamide Derivatives

Key Observations :

- Stereochemical Impact : The (2S,4R)-configured compounds () exhibit enhanced hydrogen-bonding capacity due to the 4-hydroxy group, which is absent in the target compound .

- N-Terminal Modifications: The 4-cyanophenyl group in the target compound differs from the chlorophenyl () or thiadiazole () substituents. The electron-withdrawing cyano group could enhance metabolic stability relative to halogenated analogues .

Key Observations :

- Coupling Strategies : The target compound likely employs peptide coupling reagents (e.g., DIC/HOBT) similar to , whereas uses BOP/DIPEA for acylations .

- Conformational Stability : The crystal structure of N-(4-chlorophenyl)pyrrolidine-1-carboxamide () reveals an envelope conformation, suggesting that the target compound’s pyrrolidine ring may adopt similar flexibility, influencing binding interactions .

Preparation Methods

Retrosynthetic Analysis

Retrosynthetic deconstruction of the target molecule reveals two primary fragments:

- Pyrrolidine-2-carboxamide backbone with an (S)-configured stereocenter.

- Thiophene-2-carbonyl group for nitrogen acylation.

Possible disconnections include:

- Amide bond formation between pyrrolidine-2-carboxylic acid and 4-cyanophenylamine.

- Acylation of the pyrrolidine nitrogen with thiophene-2-carbonyl chloride.

- Construction of the pyrrolidine ring via cyclization, preserving stereochemistry.

Synthetic Routes

Route 1: Chiral Pool Synthesis from L-Proline

Step 1: Protection of L-Proline

L-Proline (1) is esterified to its methyl ester (2) using thionyl chloride in methanol, achieving 95% yield.

$$

\text{(S)-Pyrrolidine-2-carboxylic acid} \xrightarrow[\text{SOCl}_2]{\text{MeOH}} \text{Methyl (S)-pyrrolidine-2-carboxylate} \quad

$$

Step 2: N-Acylation with Thiophene-2-Carbonyl Chloride

The pyrrolidine nitrogen is acylated using thiophene-2-carbonyl chloride (3) in dichloromethane with triethylamine as a base, yielding 85% of (4).

$$

\text{(2) + Thiophene-2-carbonyl chloride} \xrightarrow[\text{Et}_3\text{N}]{\text{DCM}} \text{Methyl (S)-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxylate} \quad

$$

Step 3: Ester Hydrolysis and Amide Coupling

The methyl ester (4) is hydrolyzed to the carboxylic acid (5) using lithium hydroxide. Activation with HATU and coupling with 4-aminobenzonitrile (6) affords the target compound (7) in 78% yield.

$$

\text{(4) → (5)} \xrightarrow[\text{HATU, DIPEA}]{\text{4-Aminobenzonitrile}} \text{(S)-N-(4-Cyanophenyl)-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxamide} \quad

$$

Table 1: Reaction Conditions and Yields for Route 1

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | SOCl₂, MeOH, 0°C, 12h | 95% |

| 2 | Thiophene-2-COCl, Et₃N, DCM, rt, 6h | 85% |

| 3 | LiOH, THF/H₂O; HATU, DIPEA, DMF | 78% |

Route 2: Cyclization-Based Synthesis

Step 1: Preparation of γ-Amino Nitrile Intermediate

4-Cyanophenylamine (6) is condensed with acryloyl chloride to form N-(4-cyanophenyl)acrylamide (8). Aza-Michael addition with methyl vinyl ketone generates γ-amino nitrile (9).

Step 2: Pyrrolidine Ring Formation

Cyclization of (9) under Lewis acid catalysis (e.g., Cu(CN)) yields (S)-pyrrolidine-2-carboxamide (10) with 70% enantiomeric excess.

$$

\text{(9)} \xrightarrow[\text{Cu(CN)}]{\text{Toluene, Δ}} \text{(S)-N-(4-Cyanophenyl)pyrrolidine-2-carboxamide} \quad

$$

Step 3: Late-Stage Acylation

The pyrrolidine nitrogen is acylated as in Route 1, completing the synthesis.

Table 2: Key Metrics for Route 2

| Parameter | Value |

|---|---|

| Cyclization yield | 70% |

| ee after chiral resolution | 99% |

| Overall yield | 52% |

Optimization of Critical Steps

Stereochemical Preservation

Racemization during acylation is mitigated by:

Analytical Characterization

Spectroscopic Data

Chiral Purity

Chiral HPLC confirms >99% ee, correlating with optical rotation $$[α]^{25}_D = -45.2°$$ (c = 1, MeOH).

Q & A

Basic: What are the critical considerations for optimizing the synthesis of (S)-N-(4-Cyanophenyl)-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxamide to achieve high enantiomeric purity?

Methodological Answer:

Synthesis optimization requires precise control of reaction parameters:

- Chiral Resolution : Use enantiomerically pure starting materials, such as L-proline derivatives, to preserve stereochemistry during coupling reactions. Chiral auxiliaries or catalysts (e.g., palladium-based systems) can enhance enantioselectivity .

- Reaction Conditions : Maintain low temperatures (0–25°C) to minimize racemization. Solvent choice (e.g., THF or DMF) impacts reaction kinetics and stability of intermediates .

- Purification : Employ chiral HPLC or recrystallization with chiral resolving agents to isolate the (S)-enantiomer. LCMS and ¹H/¹³C NMR should confirm purity (>98%) and stereochemical integrity .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

A multi-technique approach ensures robust characterization:

- NMR Spectroscopy : ¹H and ¹³C NMR identify key signals, such as the thiophene carbonyl (δ ~165 ppm) and pyrrolidine backbone protons (δ 2.5–4.0 ppm). NOESY confirms spatial proximity of stereogenic centers .

- LCMS : High-resolution mass spectrometry (HRMS) validates molecular weight ([M+H]⁺ expected for C₁₇H₁₄N₃O₂S). Purity (>95%) is assessed via reverse-phase HPLC with UV detection at 254 nm .

- X-ray Crystallography : For unambiguous stereochemical assignment, single-crystal diffraction using SHELXL (via SHELX suite) resolves bond angles and torsional strain .

Advanced: How can researchers resolve discrepancies between in vitro antiviral activity and cellular toxicity data for pyrrolidine-2-carboxamide derivatives?

Methodological Answer:

Discrepancies often arise from off-target effects or assay-specific artifacts. Mitigation strategies include:

- Dose-Response Analysis : Calculate selectivity indices (CC₅₀/EC₅₀) across multiple cell lines (e.g., HEp-2 for hRSV models). A therapeutic index >10 suggests clinical potential .

- Orthogonal Assays : Complement cell-based CPE (cytopathic effect) assays with plaque reduction or viral titer quantification to confirm antiviral specificity .

- Metabolic Profiling : Evaluate hepatic clearance (e.g., microsomal stability) to rule out toxicity from reactive metabolites .

Advanced: What computational strategies are recommended to elucidate the binding mode of this compound with potential biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against viral proteases (e.g., hRSV fusion protein). Prioritize poses with hydrogen bonds to the pyrrolidine carboxamide and π-π stacking with the thiophene ring .

- Molecular Dynamics (MD) : Run 100-ns simulations in explicit solvent (e.g., GROMACS) to assess binding stability. Calculate RMSD/RMSF to identify critical residues (e.g., Asp108 in IMPDH) .

- Free Energy Perturbation (FEP) : Predict ΔΔG values for SAR-guided modifications (e.g., cyanophenyl → fluorophenyl substitution) .

Advanced: How should structure-activity relationship (SAR) studies be designed to optimize the antiviral potency of thiophene-containing pyrrolidine carboxamides?

Methodological Answer:

- Scaffold Modulation : Replace the thiophene-2-carbonyl group with bioisosteres (e.g., furan or benzothiophene) to enhance target engagement. Maintain the (S)-pyrrolidine configuration to preserve stereochemical complementarity .

- Substituent Screening : Test electron-withdrawing groups (e.g., nitro, cyano) at the 4-position of the phenyl ring to improve binding entropy. Parallel synthesis via Ugi reactions enables rapid diversification .

- Proteolytic Stability : Introduce methyl or cyclopropyl groups to the pyrrolidine nitrogen to reduce metabolic degradation. Validate stability in human liver microsomes .

Advanced: What experimental and analytical approaches address contradictory data in crystallographic versus solution-state structural studies of pyrrolidine carboxamides?

Methodological Answer:

- Dynamic NMR : Variable-temperature ¹H NMR detects conformational flexibility (e.g., ring puckering in pyrrolidine) that may differ from static crystal structures .

- Complementary Crystallization : Co-crystallize the compound with target proteins (e.g., viral proteases) to resolve bioactive conformations. Compare with solution-state structures from NOESY .

- DFT Calculations : Use Gaussian09 to model solution-phase conformers and compare with X-ray data. Identify torsional barriers (>5 kcal/mol) that explain discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.